molecular formula C14H23NO5 B13001754 7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate

7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate

Cat. No.: B13001754
M. Wt: 285.34 g/mol
InChI Key: GOSGRZCFCXLUGL-UHFFFAOYSA-N
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Description

7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[331]nonane-7,9-dicarboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of tert-butyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness

7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-5-9-7-19-8-10(6-15)11(9)12(16)18-4/h9-11H,5-8H2,1-4H3

InChI Key

GOSGRZCFCXLUGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2C(=O)OC

Origin of Product

United States

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